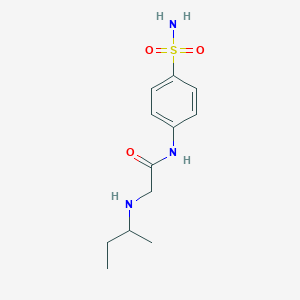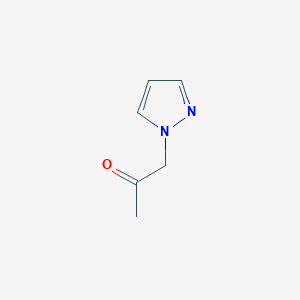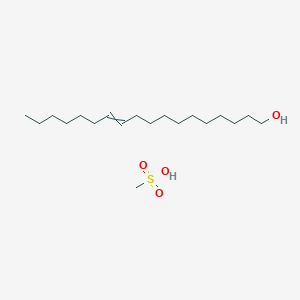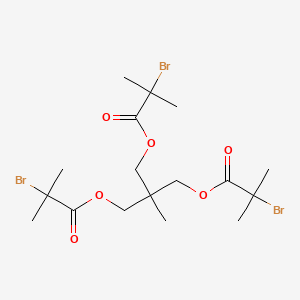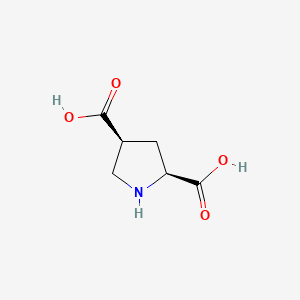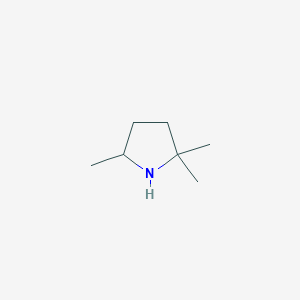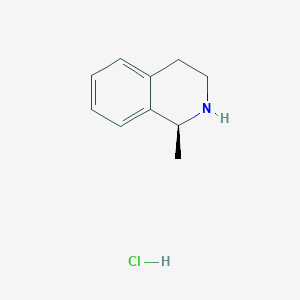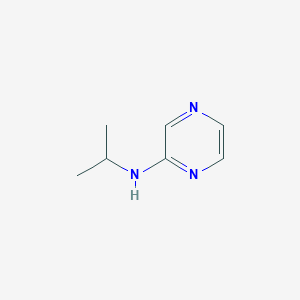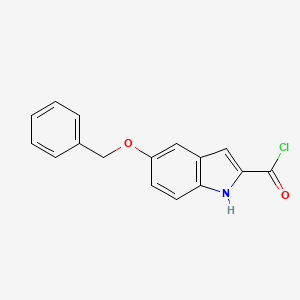
5-(Benzyloxy)-1H-indole-2-carbonyl chloride
Descripción general
Descripción
5-(Benzyloxy)-1H-indole-2-carbonyl chloride: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The compound this compound is characterized by the presence of a benzyloxy group at the 5-position and a carbonyl chloride group at the 2-position of the indole ring
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-1H-indole-2-carbonyl chloride might undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s stability could be influenced by factors such as light, heat, and pH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1H-indole-2-carbonyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-(Benzyloxy)-1H-indole. This can be achieved by the reaction of indole with benzyl alcohol in the presence of a suitable catalyst.
Formation of the Carbonyl Chloride Group: The next step involves the introduction of the carbonyl chloride group at the 2-position of the indole ring. This can be accomplished by reacting 5-(Benzyloxy)-1H-indole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-1H-indole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the indole ring.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Coupled Products: Formed by coupling reactions with other aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-1H-indole-2-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies to investigate the biological activity of indole derivatives and their potential therapeutic applications.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-1H-indole: Lacks the carbonyl chloride group and is less reactive in nucleophilic substitution reactions.
1H-Indole-2-carbonyl chloride: Lacks the benzyloxy group and has different reactivity and biological activity.
5-Bromo-1H-indole-2-carbonyl chloride: Contains a bromine atom at the 5-position, which can influence its reactivity and biological properties.
Uniqueness
5-(Benzyloxy)-1H-indole-2-carbonyl chloride is unique due to the presence of both the benzyloxy group and the carbonyl chloride group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-16(19)15-9-12-8-13(6-7-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDNCXNIPCTCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



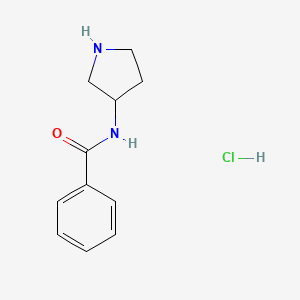
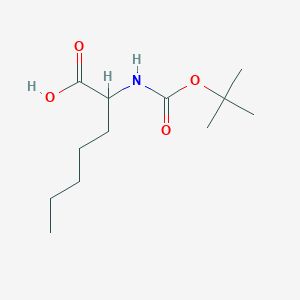
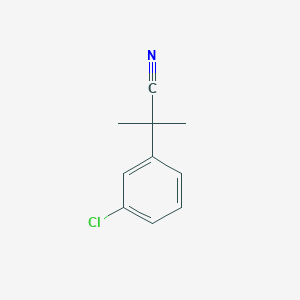
![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)
